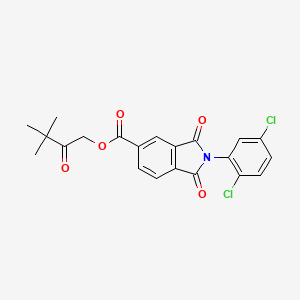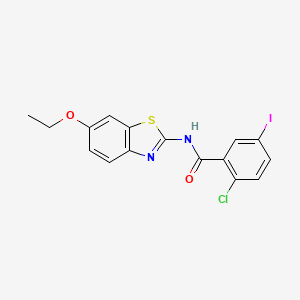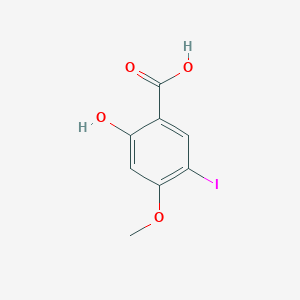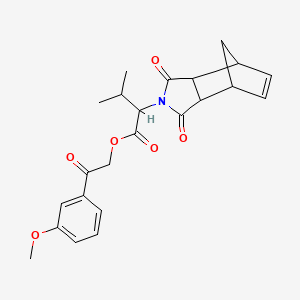
3,3-dimethyl-2-oxobutyl 2-(2,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-DIMETHYL-2-OXOBUTYL 2-(2,5-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phthalimide core substituted with a 2,5-dichlorophenyl group and an ester linkage to a 3,3-dimethyl-2-oxobutyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-2-OXOBUTYL 2-(2,5-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves the following steps:
Formation of the Phthalimide Core: The phthalimide core can be synthesized by the reaction of phthalic anhydride with ammonia or a primary amine.
Substitution with 2,5-Dichlorophenyl Group: The phthalimide core is then subjected to a substitution reaction with 2,5-dichlorophenyl chloride in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the substituted phthalimide with 3,3-dimethyl-2-oxobutyric acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized for scalability, including temperature control, solvent selection, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-DIMETHYL-2-OXOBUTYL 2-(2,5-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 2,5-dichlorophenyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3,3-DIMETHYL-2-OXOBUTYL 2-(2,5-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-DIMETHYL-2-OXOBUTYL 2-(2,5-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-DIMETHYL-2-OXOBUTYL 2-(2,4-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
- 3,3-DIMETHYL-2-OXOBUTYL 2-(2,6-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
Uniqueness
3,3-DIMETHYL-2-OXOBUTYL 2-(2,5-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is unique due to the specific positioning of the dichlorophenyl group, which may confer distinct chemical and biological properties compared to its isomers.
Propriétés
Formule moléculaire |
C21H17Cl2NO5 |
|---|---|
Poids moléculaire |
434.3 g/mol |
Nom IUPAC |
(3,3-dimethyl-2-oxobutyl) 2-(2,5-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C21H17Cl2NO5/c1-21(2,3)17(25)10-29-20(28)11-4-6-13-14(8-11)19(27)24(18(13)26)16-9-12(22)5-7-15(16)23/h4-9H,10H2,1-3H3 |
Clé InChI |
UEESOBGACBQWRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{4-[(3-methylbutoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12463125.png)
![2-{[(3-Amino-4-methoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B12463128.png)

![N-(4-methoxy-2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12463142.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-chlorophenol](/img/structure/B12463152.png)
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B12463154.png)
![1-oxo-1-phenylpropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12463157.png)
![2-chloro-N-[4-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B12463164.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methoxyphenyl)alaninamide](/img/structure/B12463168.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463184.png)

![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12463189.png)
